molecular formula C8H4ClF3O B2970313 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde CAS No. 2307552-83-4

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde

Cat. No.: B2970313
CAS No.: 2307552-83-4
M. Wt: 208.56
InChI Key: HGSCDTPTZNGUNS-UHFFFAOYSA-N
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Description

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₄ClF₃O and a molecular weight of 208.56 g/mol . Structurally, it features a benzaldehyde core substituted with:

  • Chlorine at position 6,
  • Difluoromethyl (-CF₂H) at position 3,
  • Fluorine at position 2.

This compound’s strategic fluorine and chlorine substitutions are designed to modulate electronic and steric properties, which are critical in pharmaceutical and agrochemical intermediates. Fluorine’s role in enhancing metabolic stability and bioavailability is well-documented , and the difluoromethyl group contributes unique electronic effects compared to other fluorinated substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSCDTPTZNGUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by the introduction of difluoromethyl and fluoro groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro, difluoromethyl, and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: 6-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid.

    Reduction: 6-Chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of electronegative fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde C₈H₄ClF₃O 208.56 6-Cl, 3-CF₂H, 2-F Difluoromethyl provides moderate electron-withdrawing effects and lipophilicity.
2-Chloro-3,6-difluorobenzaldehyde C₇H₃ClF₂O 176.55 2-Cl, 3-F, 6-F Dual fluorine atoms increase electronegativity and polarity.
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde C₈H₃ClF₄O 242.56 3-Cl, 2-F, 6-CF₃ Trifluoromethyl group enhances electron withdrawal and steric bulk.
6-Chloro-2-fluoro-3-methylbenzaldehyde C₈H₅ClF₀O 172.58 6-Cl, 2-F, 3-CH₃ Methyl group offers electron-donating effects, reducing reactivity.
3-Chloro-5,6-difluoro-2-hydroxybenzaldehyde C₇H₃ClF₂O₂ 192.55 3-Cl, 5-F, 6-F, 2-OH Hydroxyl group introduces hydrogen-bonding capacity.

Substituent Impact on Physicochemical and Pharmacological Properties

  • Electron-Withdrawing Effects: The difluoromethyl (-CF₂H) group in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) (as in ) but more than methyl (-CH₃) (as in ). This balance may optimize reactivity in nucleophilic aromatic substitution while maintaining solubility .
  • Bioavailability and Stability :

    • Fluorine substitutions (e.g., 2-F in the target compound) reduce basicity of adjacent groups and enhance metabolic stability by blocking cytochrome P450 oxidation sites .
    • Compounds with hydroxyl groups (e.g., ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability.
  • Synthetic Utility: The aldehyde group in all compared compounds serves as a versatile handle for condensation or reduction reactions. For example, 2-Chloro-3,6-difluorobenzaldehyde is a known intermediate in herbicide synthesis, while trifluoromethyl-substituted analogs are used in fluorinated drug candidates.

Biological Activity

6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which can enhance its reactivity and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of chlorine and difluoromethyl groups onto a fluorinated benzaldehyde scaffold. Various synthetic routes have been explored, including:

  • Fluorination : Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce fluorine substituents.
  • Chlorination : Employing chlorinating agents like thionyl chloride to install the chlorine atom.
  • Aldehyde formation : The final step often involves oxidation reactions to convert suitable precursors into the desired aldehyde form.

Biological Activity

The biological activity of this compound has been studied across various contexts:

Antimicrobial Activity

Recent studies indicate that halogenated compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of pathogens, including Escherichia coli and Candida albicans. The introduction of halogen substituents often enhances these activities due to increased lipophilicity and improved interaction with microbial membranes .

CompoundActivity Against E. coliActivity Against C. albicans
This compoundModerateModerate
Analogous halogenated compoundsVariesVaries

Cytotoxicity

Research has also pointed to potential cytotoxic effects of this compound on various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of multiple electronegative atoms may contribute to increased cellular uptake and subsequent cytotoxic effects.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream signaling changes, affecting cell proliferation and apoptosis.
  • Reactive Intermediates : The difluoromethyl group can generate reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects.

Case Studies

Several case studies have highlighted the efficacy of halogenated benzaldehydes in various biological applications:

  • Antimicrobial Efficacy : A study demonstrated that similar compounds showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications could lead to improved antimicrobial agents .
  • Cytotoxic Studies : In vitro assays revealed that compounds with similar fluorinated structures exhibited significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer agents.

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